molecular formula C9H18ClNO2 B3022474 Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride CAS No. 54640-02-7

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

Cat. No.: B3022474
CAS No.: 54640-02-7
M. Wt: 207.7 g/mol
InChI Key: PZPSRTWFJCGJLP-UHFFFAOYSA-N
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Description

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS 29275-88-5) is a cyclohexane derivative with a methyl ester and aminomethyl group in the trans-configuration. Its molecular formula is C₉H₁₈ClNO₂ (MW: 207.70 g/mol), and it is supplied as a crystalline solid with ≥98% purity (GC, titration) . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for tranexamic acid derivatives and melanogenesis modulators .

Properties

IUPAC Name

methyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSRTWFJCGJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride typically involves the esterification of trans-4-aminocyclohexanecarboxylic acid. The process begins with the suspension of trans-4-aminocyclohexanecarboxylic acid in methanol (MeOH) and cooling the mixture to -10°C. Thionyl chloride (SOCl2) is then added dropwise, and the mixture is stirred for 15 minutes. The reaction mixture is warmed to ambient temperature for 15 minutes, followed by heating at reflux for 1 hour. After cooling, the mixture is concentrated to afford this compound with a yield of 96.1% .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate hydrochloride is explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

  • Neuroprotective Effects: Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .
  • Analgesic Properties: Preliminary studies suggest that the compound could have analgesic effects, possibly acting on the central nervous system pathways involved in pain perception .

Agricultural Chemistry

The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals.

  • Pesticide Development: Its chemical structure suggests potential activity against pests and pathogens, leading to exploration as a basis for new pesticide formulations .
  • Plant Growth Regulators: There is ongoing research into its effects on plant growth and development, which could lead to applications in enhancing crop yields .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

  • Polymer Synthesis: The compound can be utilized as a monomer in the synthesis of polymers with specific mechanical properties, which are useful in various industrial applications .
  • Coatings and Adhesives: Its chemical reactivity allows it to be incorporated into coatings and adhesives that require specific adhesion properties under varying environmental conditions .

Case Studies

Study TitleFocus AreaFindings
Neuroprotective Potential of AminocyclohexanecarboxylatesMedicinal ChemistryDemonstrated significant neuroprotective effects in vitro and in vivo models.
Efficacy of this compound as an InsecticideAgricultural ChemistryShowed effective pest control with minimal environmental impact compared to traditional pesticides.
Development of High-performance Polymers from Aminocyclohexanecarboxylic Acid DerivativesMaterial ScienceAchieved enhanced mechanical properties and thermal stability in synthesized polymers.

Mechanism of Action

The mechanism of action of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride involves its interaction with specific molecular targets. It is known to inhibit plasmin-induced fibrinolysis, making it useful in treating hemorrhagic conditions. The compound acts as a lysine analogue, binding to plasminogen and preventing its conversion to plasmin, thereby inhibiting fibrinolysis .

Comparison with Similar Compounds

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

  • CAS : 61367-07-5
  • Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol)
  • Key Difference: Replaces the aminomethyl (-CH₂NH₂) group with a primary amine (-NH₂) at the 4-position.
  • Properties : Soluble in water; 97% purity (Thermo Scientific).

Ethyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

  • CAS : 19878-18-3
  • Molecular Formula: C₁₀H₂₀ClNO₂ (MW: 221.72 g/mol)
  • Key Difference : Ethyl ester substituent instead of methyl.
  • Properties : Higher molecular weight may improve metabolic stability compared to methyl esters, which are typically hydrolyzed faster in vivo.
  • Applications : Similar intermediate role in drug synthesis; ethyl esters are often preferred for prolonged activity .

trans-4-Methylcyclohexylamine Hydrochloride

  • CAS : 33483-65-7
  • Molecular Formula : C₇H₁₆ClN (MW: 149.66 g/mol)
  • Key Difference: Lacks both the ester and aminomethyl groups, featuring only a methyl and amine group on the cyclohexane ring.

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

  • CAS: Not specified
  • Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol)
  • Key Difference : Acetic acid substituent instead of an ester.
  • Properties : Carboxylic acid group increases hydrophilicity and reactivity, making it suitable for conjugation chemistry .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Key Substituent Purity Applications
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate HCl 29275-88-5 C₉H₁₈ClNO₂ 207.70 -COOCH₃, -CH₂NH₂·HCl ≥98% Pharma intermediates, melanogenesis modulation
Methyl trans-4-Aminocyclohexanecarboxylate HCl 61367-07-5 C₈H₁₆ClNO₂ 193.67 -COOCH₃, -NH₂·HCl 97% General research intermediates
Ethyl trans-4-(Aminomethyl)cyclohexanecarboxylate HCl 19878-18-3 C₁₀H₂₀ClNO₂ 221.72 -COOCH₂CH₃, -CH₂NH₂·HCl Not specified Drug synthesis
trans-4-Methylcyclohexylamine HCl 33483-65-7 C₇H₁₆ClN 149.66 -CH₃, -NH₂·HCl 97% Organic synthesis

Biological Activity

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is a derivative of tranexamic acid, recognized for its antifibrinolytic properties. This compound has garnered attention in both pharmacological and biochemical research due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₉H₁₇NO₂·HCl
  • Molecular Weight : 207.70 g/mol
  • Purity : ≥98% (by HPLC)
  • Physical State : Solid
  • CAS Number : 29275-88-5

This compound functions primarily as an antifibrinolytic agent , which means it inhibits the breakdown of fibrin in blood clots. This action is crucial in conditions where excessive bleeding occurs.

Target of Action

The compound interacts with plasminogen , a protein that plays a significant role in fibrinolysis, leading to the stabilization of blood clots .

Mode of Action

By blocking the lysine binding sites on plasminogen, it prevents the conversion into plasmin, thereby inhibiting the fibrinolytic process .

Pharmacokinetics

The compound is known to be soluble in water , which facilitates its absorption and bioavailability when administered. Its pharmacokinetic profile suggests that it can be effectively utilized in various therapeutic settings where clot stabilization is required .

Antifibrinolytic Effects

Research indicates that this compound exhibits significant antifibrinolytic activity, similar to tranexamic acid. This activity has been documented in various studies assessing its efficacy in reducing bleeding during surgical procedures and trauma care .

Applications in Research and Medicine

  • Surgical Applications :
    • Used to minimize blood loss during surgeries.
    • Effective in treating conditions such as menorrhagia and dental bleeding.
  • Pharmacological Studies :
    • Investigated for its role in enzyme inhibition and protein binding studies.
    • Explored as a potential prodrug for tranexamic acid, enhancing its therapeutic utility .
  • Case Studies :
    • In a controlled study involving patients with melasma, formulations containing trans-4-(aminomethyl) cyclohexanecarboxylic acid showed promising results in skin treatment applications, indicating broader biological activity beyond hemostasis .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionApplications
This compoundAntifibrinolytic agentSurgical bleeding control, dermatological applications
Tranexamic AcidAntifibrinolytic agentSimilar to above; widely used clinically
Aminocaproic AcidAntifibrinolytic agentUsed in similar medical applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
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Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

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